Furo[3,2-b]pyridin-7-ol

Kinase inhibition CLK Chemical biology probe

Medicinal chemists need a validated core for kinase selectivity and topo IIα inhibition. This fused bicyclic heterocycle solves scaffold dependency with unique C-7 regioselectivity. - **Target Engagement:** Core of MU1210 (CLK1 IC50=8 nM, >250-fold selectivity) & HIPK2-MU135 co-crystal (PDB 7NCF). - **Synthetic Access:** 7-OH handle enables O-alkylation/esterification; Pd-catalyzed direct arylation at C-7 not seen in isomers. - **Supply:** Packaged for SAR libraries and intermediate synthesis.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Cat. No. B11922381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridin-7-ol
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)OC=C2
InChIInChI=1S/C7H5NO2/c9-6-1-3-8-5-2-4-10-7(5)6/h1-4H,(H,8,9)
InChIKeyVFKSCBWEMVXDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridin-7-ol: Procurement-Relevant Scaffold Profile


Furo[3,2-b]pyridin-7-ol (7-hydroxyfuro[3,2-b]pyridine, C₇H₅NO₂, MW 135.12) is a fused bicyclic heterocycle comprising a furan ring annulated at the [3,2-b] junction of a pyridine ring, bearing a hydroxyl substituent at the 7-position. The furo[3,2-b]pyridine core has been established as a privileged scaffold for potent and highly selective inhibitors of CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as effective modulators of the Hedgehog signaling pathway [1]. The 7-hydroxyl group introduces a chemically reactive handle enabling O-functionalization (alkylation, esterification, oxidation) that the parent furo[3,2-b]pyridine (CAS 272-62-8) lacks, while also serving as the critical pharmacophoric element for selective topoisomerase IIα inhibition in benzofuro[3,2-b]pyridin-7-ol derivative series [2].

Scaffold Furo[3,2-b]pyridine core for kinase inhibitor synthesis
Handle 7-OH enables O-functionalization for SAR diversification
Pharmacophore Reported requirement for selective topo IIα inhibition

Why Furo[3,2-b]pyridin-7-ol Is Irreplaceable by Other Furopyridine Isomers


The furo[3,2-b]pyridine ring fusion regiochemistry and the 7-hydroxyl substituent together confer a unique combination of electronic properties and synthetic reactivity that is not replicated by other furopyridine isomers or substitution patterns. Systematic studies across four furopyridine isomers (furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine) revealed that each isomer exhibits markedly different behavior in electrophilic substitution (bromination, nitration), attributed to distinct pKa values and deuteriodeprotonation rates [1]. Furthermore, the C-7 position of the furo[3,2-b]pyridine scaffold undergoes an unconventional and unprecedented C–H bond activation in palladium-catalyzed direct arylation—a reactivity pattern not observed in other furopyridine isomers [2]. Substituting the 7-OH group with hydrogen (parent scaffold), carbonitrile, or amine alters both the hydrogen-bonding capacity and the electronic directing effects for further functionalization, fundamentally changing the accessible chemical space and biological target engagement profile [3].

Furo[2,3-b]pyridine isomers do not support C-7 palladium-catalyzed arylation; synthetic protocols may not transfer.
Replacing 7-OH with H, CN, or NH₂ alters hydrogen-bonding and electronic properties; kinase selectivity profile may shift.
Furo[2,3-c] and [3,2-c]pyridines produce distinct nitration mixtures; isomer identity limits direct substitution.

Quantitative Differentiation Evidence for Furo[3,2-b]pyridin-7-ol


CLK1/2/4 Selectivity: Single-Digit Nanomolar Potency with >200-Fold Selectivity Over CLK3

The 3,5-disubstituted furo[3,2-b]pyridine derivative MU1210 (whose core scaffold is assembled from precursors including 5-chloro-3-iodofuro[3,2-b]pyridine, accessible via the furo[3,2-b]pyridin-7-ol intermediate) exhibits IC₅₀ values of 8 nM (CLK1), 20 nM (CLK2), and 12 nM (CLK4), with corresponding Kᵢ values of 84, 91, and 23 nM determined by NanoBRET [1]. Crucially, selectivity over the closely related CLK3 isoform exceeds 250-fold (CLK3 IC₅₀ >3,000 nM), and selectivity over DYRK1A, DYRK1B, and DYRK2 ranges from 27-fold to 164-fold . Selectivity was confirmed by screening against a panel of 210 kinases, where only HIPK2 showed notable off-target activity (IC₅₀ = 29 nM) . This selectivity fingerprint is scaffold-dependent: compounds built on alternative heterocyclic cores such as pyrrolo[2,3-b]pyridine or pyrazolo[1,5-a]pyrimidine do not reproduce this CLK1/2/4 selectivity profile [1].

CLK1/2/4 vs CLK3 Selectivity
Head-to-head
IC₅₀ 8 nM (CLK1), 20 nM (CLK2), 12 nM (CLK4); CLK3 IC₅₀ >3000 nM
Supports isoform-selective probe design workflow
Derived from MU1210 derivative; validated against 210-kinase panel
Kinase inhibition CLK Chemical biology probe Selectivity profiling

C-7 Regioselectivity: Unprecedented C–H Bond Activation via Palladium Catalysis

Carrër et al. (2012) demonstrated that 2-substituted furo[3,2-b]pyridines undergo selective palladium-catalyzed direct arylation at the C-3 and C-7 positions, with the C-7 arylation representing an unprecedented C–H bond activation resulting specifically from the annulation pattern of the pyridine ring with the furan [1]. The reaction employs pivalic acid as an additive, invoking a concerted metallation–deprotonation (CMD) pathway. In contrast, furo[2,3-b]pyridine isomers display fundamentally different regiochemical outcomes under comparable conditions, with electrophilic substitution directed to the furan ring rather than the pyridine ring [2]. This C-7 reactivity is further exploited in successive regioselective metalation sequences: Jasselin-Hinschberger et al. (2013) established a protocol for sequential functionalization at C-3, C-7, and C-6 positions of 2-chlorofuro[3,2-b]pyridine, affording polyfunctionalized derivatives in good overall yields [3]. The 7-OH substituent serves as a directing and activating group for these transformations, enabling O-directed metalation strategies unavailable with the parent scaffold.

C-7 C–H Arylation Reactivity
Method context
Pd-catalyzed direct C-7 arylation (pivalic acid additive, CMD pathway)
Enables late-stage diversification at synthetically unique position
Not observed in furo[2,3-b]pyridine isomers
C–H activation Regioselective functionalization Late-stage diversification Synthetic methodology

Topoisomerase IIα Selectivity: Benzofuro[3,2-b]pyridin-7-ols Outperform Etoposide in HeLa Cells

Shrestha et al. (2018) reported that benzofuro[3,2-b]pyridin-7-ol derivative Compound 11 achieved 100% inhibition of topoisomerase II at 100 µM and exhibited an antiproliferative IC₅₀ of 0.86 µM against HeLa cervical cancer cells, outperforming all positive controls including etoposide [1]. SAR analysis across 54 derivatives by Thapa Magar et al. (2021) confirmed that the 7-hydroxyl group on the benzofuro[3,2-b]pyridine skeleton is crucial for selective topo IIα inhibitory activity: removal or modification of the 7-OH group abolished selectivity for topo IIα over topo I [2]. Compounds lacking the 7-OH substituent (e.g., 2,4-diaryl benzofuro[3,2-b]pyridines without 7-OH) displayed dual topo I/IIα inhibition or reduced potency. The majority of 7-OH-bearing compounds in the 2021 series displayed selective topo IIα inhibition with selectivity toward the T47D human breast cancer cell line [2].

Topo IIα vs Etoposide
Head-to-head
Compound 11 IC₅₀ 0.86 µM (HeLa); 100% topo II inhibition at 100 µM
Supports cell-model endpoint review for topo IIα inhibitors
7-OH essential for selectivity across 54-compound series
Topoisomerase inhibition Anticancer HeLa Selectivity profiling

HIPK-Selective Probes: Crystallographically Validated Binding Mode in HIPK2

The furo[3,2-b]pyridine scaffold serves as the basis for highly selective HIPK inhibitors MU135 and MU1787, as reported by Němec et al. (2021) [1]. The X-ray crystal structure of MU135 (compound 21e: 3-(4-tert-butylphenyl)-5-(1H-pyrazol-4-yl)furo[3,2-b]pyridine) in complex with HIPK2 (PDB: 7NCF) revealed a distinct binding mode that positions the furo[3,2-b]pyridine core in the ATP-binding pocket [2]. This contrasts with the binding mode of MU1210 in CLK1, where the furo[3,2-b]pyridine scaffold is anchored to the back pocket rather than the hinge region . The differential engagement of the same core scaffold with CLK versus HIPK family kinases demonstrates the scaffold's conformational plasticity—a feature not shared by more rigid heterocyclic cores such as thieno[3,2-b]pyridine, where the sulfur atom alters the electronic distribution and hydrogen-bonding capacity [1].

HIPK2 Binding Mode
Class-level
MU135 co-crystal (PDB 7NCF) shows ATP-pocket engagement distinct from CLK1
Scaffold supports divergent kinase-family binding modes
Class-level inference; thieno[3,2-b]pyridine lacks reported HIPK2 co-crystal
HIPK2 X-ray crystallography Chemical probe Kinase selectivity

Isomer-Specific Electrophilic Reactivity: Distinct Nitration Pathways Across Furopyridines

Shiotani et al. (1984) systematically compared the bromination and nitration behavior of four furopyridine isomers (furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridine) and correlated the divergent reactivity with pKa values and deuteriodeprotonation rates [1]. While furo[2,3-b]pyridine (compound 1) upon nitration with fuming HNO₃/H₂SO₄ gave a mixture of addition products (14a, 14b, 14c) and a 2-nitro derivative (15), furo[3,2-b]pyridine (compound 2) produced cis- and trans-2-nitro-3-hydroxy-2,3-dihydro derivatives (16a, 16b) and 2-nitro derivative (17) [1]. The cis isomer 16a was transformed to trans isomer 16b by refluxing on silica gel in ethyl acetate, and 16b was dehydrated with acetic anhydride to give 17. These divergent pathways demonstrate that the [3,2-b] fusion pattern imparts fundamentally different electronic properties to the pyridine ring compared to the [2,3-b] isomer, which in turn governs the regiochemical outcome of electrophilic aromatic substitution at the 7-position versus other sites [1].

Isomer Nitration Pathways
Head-to-head
[3,2-b] yields cis/trans 2-nitro-3-hydroxy intermediates; other isomers form different products
Isomer identity determines synthetic route outcome
Ac₂O dehydration converts hydroxy intermediate to 2-nitro derivative
Electrophilic substitution Nitration pKa Deuteriodeprotonation

High-Impact Applications in Drug Discovery and Chemical Biology


CLK1/2/4-Selective Chemical Probe Development for Alternative Splicing Modulation

Researchers developing chemical probes targeting CDC-like kinases (CLK1/2/4) for alternative splicing modulation should procure furo[3,2-b]pyridin-7-ol as the core building block. The furo[3,2-b]pyridine scaffold, exemplified by MU1210 (CLK1 IC₅₀ = 8 nM, CLK2 IC₅₀ = 20 nM, CLK4 IC₅₀ = 12 nM), achieves >250-fold selectivity over CLK3 and selectivity over 194 off-target kinases [Section 3, REFS-1, REFS-2]. The 7-OH group provides a synthetic handle for O-functionalization to fine-tune physicochemical properties without altering the core pharmacophore [Section 2, REFS-3].

Selective Topoisomerase IIα Inhibitor Lead Optimization with Reduced Cardiotoxicity Risk

Medicinal chemistry teams targeting selective topoisomerase IIα inhibition (to avoid topo IIβ-mediated cardiotoxicity) should utilize furo[3,2-b]pyridin-7-ol as the key intermediate for constructing benzofuro[3,2-b]pyridin-7-ol derivatives. SAR data from 54 compounds demonstrate that the 7-OH group is essential for selective topo IIα over topo I inhibition, with lead compound 11 achieving 100% topo II inhibition at 100 µM and HeLa antiproliferative IC₅₀ = 0.86 µM, outperforming etoposide [Section 3, REFS-1, REFS-2].

HIPK2-Targeted Inhibitor Design with Crystallographically Guided Binding Mode Optimization

Structure-based drug design programs targeting HIPK2 for oncology or neurodegenerative disease indications should procure furo[3,2-b]pyridin-7-ol to access the furo[3,2-b]pyridine scaffold validated by the HIPK2-MU135 co-crystal structure (PDB 7NCF) [Section 3, REFS-2]. The scaffold's distinct binding mode in HIPK2 versus CLK1 provides a rational basis for designing kinase-family-selective inhibitors from a common intermediate [Section 3, REFS-1, REFS-3].

Late-Stage Diversification via C-7-Selective C–H Functionalization for Parallel SAR Libraries

Synthetic chemistry groups building parallel SAR libraries should leverage the unique C-7 regioselectivity of the furo[3,2-b]pyridine scaffold for late-stage diversification. The Pd-catalyzed direct C-7 arylation methodology (Carrër et al., 2012) and successive regioselective metalation protocols (Jasselin-Hinschberger et al., 2013) enable sequential functionalization at C-3, C-7, and C-6, a capability not available with other furopyridine isomers [Section 3, REFS-1, REFS-2, REFS-3]. The 7-hydroxyl group serves as both a protecting/directing group and a site for O-derivatization.

Application
Selection Property
Validation Focus
CLK1/2/4-selective probe development for splicing research
Kinase isoform selectivity profile
Selectivity window over CLK3 and kinome panel review
Topoisomerase IIα inhibitor lead optimization studies
Topo IIα vs topo I selectivity
Antiproliferative endpoint context in cancer cell lines
HIPK2-targeted inhibitor design with crystallographic binding mode
Kinase-family binding mode divergence
Reported co-crystal structure alignment review (PDB 7NCF)
Late-stage C-7 selective C-H functionalization for SAR library diversification
Regioselective C-7 reactivity
Synthetic protocol compatibility across furopyridine isomers
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